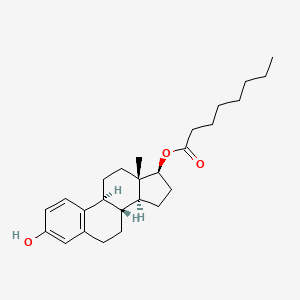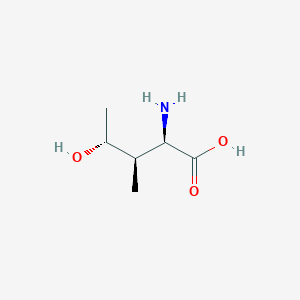
Thiophene, 3,4-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dinitrothiophene is a heterocyclic compound that features a thiophene ring substituted with two nitro groups at the 3 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dinitrothiophene can be synthesized through nitration of thiophene derivatives. One common method involves the nitration of 2,5-dihalothiophenes using nitric acid in the presence of sulfuric acid. This method yields 3,4-dinitrothiophene with high efficiency . The reaction conditions typically involve controlled temperatures and the use of fuming acids to optimize the yield .
Industrial Production Methods
Industrial production of 3,4-dinitrothiophene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The scalability of the nitration process makes it feasible for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dinitrothiophene undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the nitro groups are replaced by other functional groups.
Coupling Reactions: It can undergo cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, iron powder, and hydrogen gas are commonly used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Coupling Reagents: Palladium catalysts are often used in cross-coupling reactions.
Major Products
Amino Derivatives: Reduction of 3,4-dinitrothiophene yields amino-substituted thiophenes.
Substituted Thiophenes: Substitution reactions produce a variety of thiophene derivatives with different functional groups.
Complex Polymers: Coupling reactions can lead to the formation of complex polymeric structures.
Applications De Recherche Scientifique
3,4-Dinitrothiophene has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for organic semiconductors and conductive polymers.
Optoelectronics: The compound is utilized in the development of light-emitting diodes (LEDs) and photovoltaic cells.
Catalysis: It serves as a precursor for catalysts in various chemical reactions.
Material Science: The unique electronic properties of 3,4-dinitrothiophene make it valuable in the design of advanced materials.
Mécanisme D'action
The mechanism of action of 3,4-dinitrothiophene involves its ability to participate in electron transfer processes. The nitro groups act as electron-withdrawing groups, which influence the electronic properties of the thiophene ring. This makes the compound an effective electron acceptor in various chemical reactions . The molecular targets and pathways involved include interactions with electron-donating groups and participation in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromo-3,4-dinitrothiophene: Similar in structure but with bromine substituents.
2,5-Dichloro-3,4-dinitrothiophene: Similar but with chlorine substituents.
2-Bromo-5-chloro-3,4-dinitrothiophene: A mixed halogenated derivative.
Uniqueness
3,4-Dinitrothiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of two nitro groups at the 3 and 4 positions makes it a strong electron acceptor, enhancing its utility in electronic and optoelectronic applications .
Propriétés
IUPAC Name |
3,4-dinitrothiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFFLLWXTPKBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455738 |
Source


|
| Record name | Thiophene, 3,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19985-45-6 |
Source


|
| Record name | Thiophene, 3,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid](/img/structure/B13845606.png)
![5-[2-[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-hydroxybenzaldehyde](/img/structure/B13845626.png)


![(6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13845636.png)
![2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B13845645.png)

![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)
![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)
